
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanoic acid backbone with two hydroxyphenyl groups, each substituted with a diphenylamino methyl group. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with diphenylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 4,4-bis(chloromethyl)pentanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the pentanoic acid can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks the diphenylamino groups, resulting in different reactivity and applications.
4,4-Bis(3-aminomethyl-4-hydroxyphenyl)pentanoic acid: Similar structure but with primary amine groups instead of diphenylamino groups.
Uniqueness
4,4-Bis(3-((diphenylamino)methyl)-4-hydroxyphenyl)pentanoic acid is unique due to the presence of both hydroxy and diphenylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
6634-57-7 |
|---|---|
Molecular Formula |
C43H40N2O4 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
4,4-bis[4-hydroxy-3-[(N-phenylanilino)methyl]phenyl]pentanoic acid |
InChI |
InChI=1S/C43H40N2O4/c1-43(27-26-42(48)49,34-22-24-40(46)32(28-34)30-44(36-14-6-2-7-15-36)37-16-8-3-9-17-37)35-23-25-41(47)33(29-35)31-45(38-18-10-4-11-19-38)39-20-12-5-13-21-39/h2-25,28-29,46-47H,26-27,30-31H2,1H3,(H,48,49) |
InChI Key |
JVHLBDIAJWTLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)CN(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


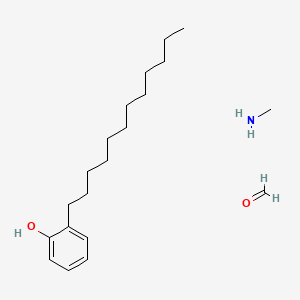
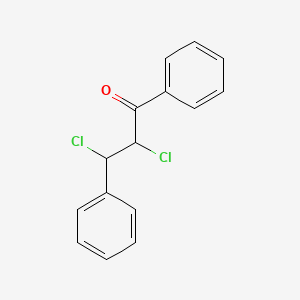
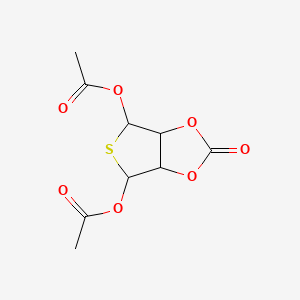

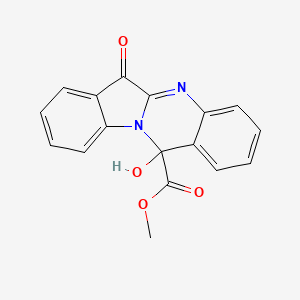


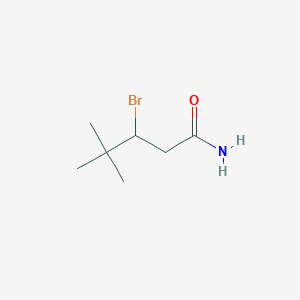
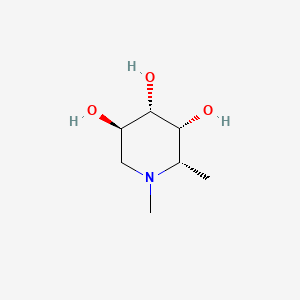
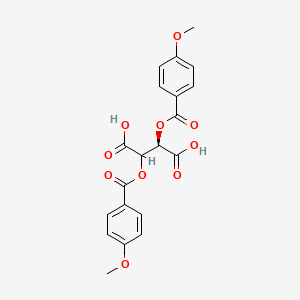

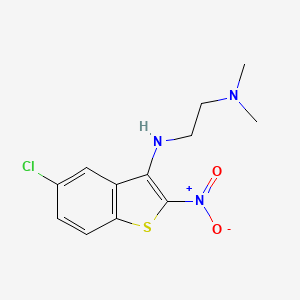
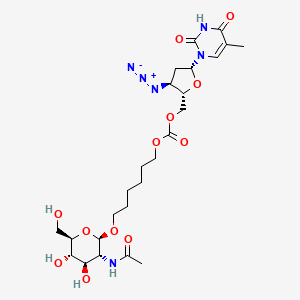
![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)
